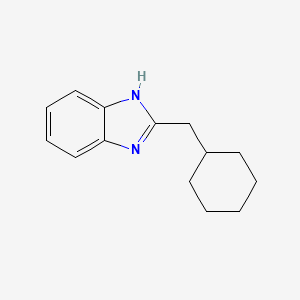
1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile is an organic compound with a unique structure that combines a chlorinated propyl group, a cyclohexadiene ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile typically involves the reaction of a suitable precursor with 3-chloropropyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important considerations in industrial production to reduce waste and improve sustainability.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but has a different core structure.
1-(1-Chloropropyl)-3-(3-chloropropyl)-cyclobutane: Another compound with chloropropyl groups but a cyclobutane ring.
Uniqueness
1-(3-Chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
108450-89-1 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-oxocyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C10H10ClNO/c11-7-1-4-10(8-12)5-2-9(13)3-6-10/h2-3,5-6H,1,4,7H2 |
InChIキー |
KCRNUPSMFXEOCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=CC1=O)(CCCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


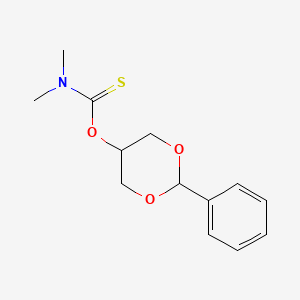

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
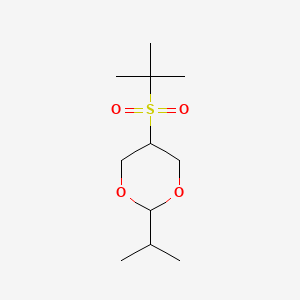
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)


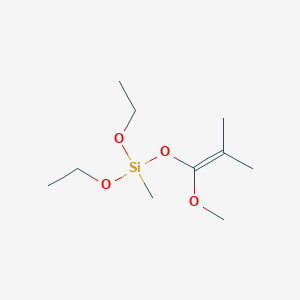

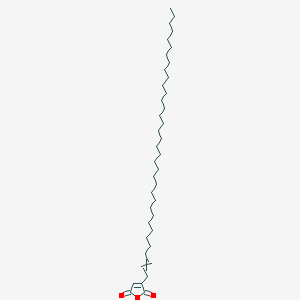
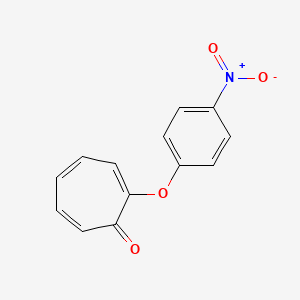
![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

